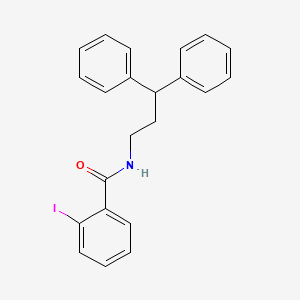

N-(3,3-diphenylpropyl)-2-iodobenzamide

Description

N-(3,3-Diphenylpropyl)-2-iodobenzamide is a benzamide derivative characterized by a diphenylpropylamine side chain and an iodine substituent at the 2-position of the benzamide ring. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate or a pharmacophore in drug discovery. Key applications include:

- Synthesis of bioactive molecules: It serves as a precursor in the preparation of compounds like N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005), synthesized via iodination reactions using sodium iodide and chlorotrimethylsilane in acetonitrile .

- Antihypertensive agents: Derivatives such as aminoethyl esters of 1,4-dihydro-2,6-dimethyl-pyridine-3,5-dicarboxylic acid exhibit coronary vasodilatory and antihypertensive properties .

- Receptor-targeted ligands: Structural analogs demonstrate activity at melatonin (MT2) and dopamine transporters (DAT), highlighting its versatility in modulating neurotransmitter systems .

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20INO/c23-21-14-8-7-13-20(21)22(25)24-16-15-19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19H,15-16H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJQPKISRVBURU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2I)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-iodobenzamide typically involves the following steps:

Formation of 3,3-diphenylpropylamine: This can be achieved through the reduction of 3,3-diphenylpropionitrile using hydrogen gas in the presence of a palladium catalyst.

Iodination of Benzamide: The iodination of benzamide can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Coupling Reaction: The final step involves the coupling of 3,3-diphenylpropylamine with 2-iodobenzoyl chloride in the presence of a base like triethylamine to form N-(3,3-diphenylpropyl)-2-iodobenzamide.

Industrial Production Methods

Industrial production of N-(3,3-diphenylpropyl)-2-iodobenzamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-2-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Products depend on the nucleophile used, such as azides or nitriles.

Oxidation: N-oxides.

Reduction: Amines.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3,3-diphenylpropyl)-2-iodobenzamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of benzamide derivatives with biological targets, such as enzymes or receptors. It may also serve as a probe in biochemical assays.

Medicine

N-(3,3-diphenylpropyl)-2-iodobenzamide has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may be exploited to develop compounds with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the 3,3-diphenylpropyl side chain can enhance binding affinity through hydrophobic interactions. The iodine atom may also participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Flexibility : The iodine atom in N-(3,3-diphenylpropyl)-2-iodobenzamide enhances electrophilic reactivity, facilitating further functionalization (e.g., hydroxylation in compound 40005). In contrast, SoRI-20041’s quinazolinamine moiety enables DAT modulation via allosteric binding.

- Receptor Selectivity : UCM764’s diphenylpropenyl group confers high MT2 receptor selectivity (Ki = 0.3 nM), whereas diphenylpropyl-based compounds like DKP-01 lack receptor specificity but show utility in neutralizing bacterial endotoxins.

- Thermal Stability : Hydrochloride salts of diphenylpropyl derivatives (e.g., compound 2332) exhibit lower melting points (118°–125°C) compared to iodobenzamide derivatives (160°–164°C), suggesting differences in crystallinity and solubility.

Key Observations:

- Iodination Efficiency : The use of NaI and TMS-Cl in acetonitrile for iodination (as in N-(3,3-diphenylpropyl)-2-iodobenzamide) is a high-yield method for introducing halogens, critical for radiopharmaceutical applications.

- Peptidomimetic Design : DKP-03’s 99% purity underscores the efficacy of solid-phase synthesis in generating structurally complex peptidomimetics.

- Multicomponent Reactions : Ugi reactions (e.g., compound 54 synthesis) leverage diphenylpropylamine’s nucleophilicity to construct diverse amide libraries.

Pharmacological and Industrial Relevance

- DAT Modulation: SoRI-20041’s nanomolar potency in slowing dopamine uptake highlights the diphenylpropyl group’s role in enhancing DAT binding kinetics, a feature absent in simpler benzamides.

- Market Dynamics: The global market for 3,3-diphenylpropylamine (precursor to these compounds) is driven by demand for polyimide monomers and neuropharmacological agents, with regional pricing variations noted in Europe and Asia.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.